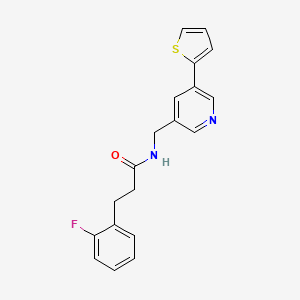

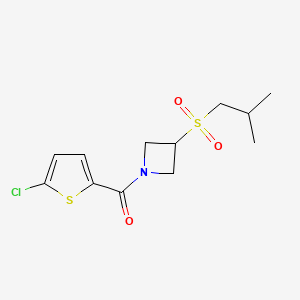

![molecular formula C18H16N4O4S B2679870 Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate CAS No. 489402-85-9](/img/structure/B2679870.png)

Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains several functional groups including an ethyl ester, a pyridyl group, an oxadiazole ring, and a thioacetyl group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential applications.

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cyclocondensation reactions . For example, oxadiazoles can be synthesized by cyclocondensation of the appropriate acrylohydrazides with triethyl orthoesters .Molecular Structure Analysis

The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It also contains a pyridyl group, which is a derivative of pyridine, a basic heterocyclic organic compound .Applications De Recherche Scientifique

New Routes to Heterocyclic Compounds

Research has explored new synthetic routes to 1,3,4-oxadiazoles and related structures, highlighting the versatility of these compounds in chemical synthesis. Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with structural similarities to Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate, has been investigated for its reactivity towards various electrophilic reagents, offering insights into the synthesis of complex heterocyclic systems (Elnagdi et al., 1988).

Synthesis of Aryloxadiazolyl Acetic Acids

A study described the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, compounds that share a similar synthetic pathway with this compound. These compounds have shown potential in the development of new beta-lactam antibiotics with anti-microbial activity, underscoring their importance in medicinal chemistry (Janda, 2001).

Antimicrobial and Antiviral Activities

Research into Ethyl 2-(2-pyridylacetate) derivatives, including those containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, has been conducted to assess their in vitro antimicrobial properties against various microorganisms and their antiviral activity against HIV-1. These studies contribute to the understanding of the biological activities of compounds related to this compound (Szulczyk et al., 2017).

Fluorescent Probes for Carbon Dioxide Detection

Innovative fluorescent probes based on tertiary amine moieties with aggregation-enhanced emission features have been developed for the real-time monitoring of low carbon dioxide levels. Such research demonstrates the application of similar compounds in environmental monitoring and biological applications, showcasing the potential utility of this compound in sensor technology (Wang et al., 2015).

Anti-Juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-juvenile hormone agent, inducing precocious metamorphosis in larval stages of insects. This research points towards the potential use of similar compounds, including this compound, in developing new strategies for pest control (Ishiguro et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

The compound “Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate” contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . .

Mode of Action

Many 1,3,4-oxadiazole derivatives are thought to exert their effects by interacting with various enzymes and receptors in the body .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Many 1,3,4-oxadiazole derivatives have been found to interfere with various biochemical pathways involved in inflammation, bacterial growth, and viral replication .

Result of Action

Based on the known activities of other 1,3,4-oxadiazole derivatives, it could potentially have anti-inflammatory, antibacterial, or antiviral effects .

Propriétés

IUPAC Name |

ethyl 4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-3-5-14(6-4-13)20-15(23)11-27-18-22-21-16(26-18)12-7-9-19-10-8-12/h3-10H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVKAYEYDTELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

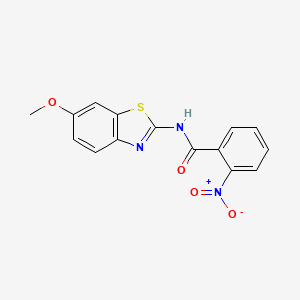

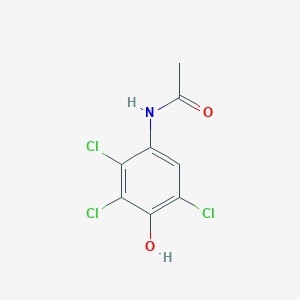

![3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione](/img/structure/B2679790.png)

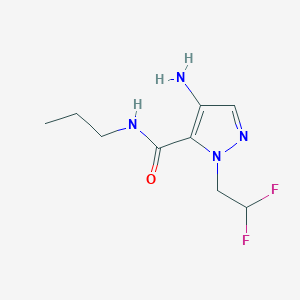

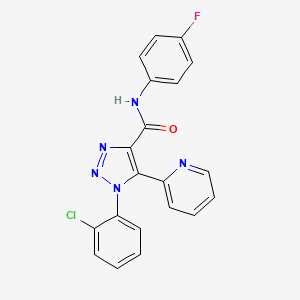

![2-Chloro-1-(8,8-difluoro-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B2679793.png)

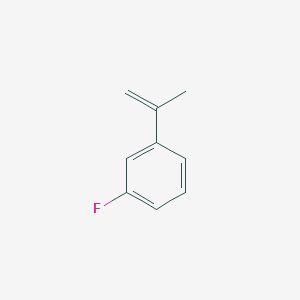

![2-(4-chlorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2679796.png)

![1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2679799.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2679810.png)